Gulonolactone

Catalog No.
S1483096
CAS No.
6322-07-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gulonolactone

CAS Number

6322-07-2

Product Name

Gulonolactone

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N

SMILES

Array

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O

The exact mass of the compound D-Gulono-1,4-lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Gulono-1,4-lactone (CAS 6322-07-2) is a highly crystalline, enantiomerically pure hexose sugar lactone characterized by a rigid five-membered furanose-type ring. As the D-enantiomer of the natural vitamin C precursor, it exhibits a melting point of approximately 185–186°C and functions as a highly specific chiral pool building block [1]. In procurement and synthetic planning, its primary value lies in its exact stereochemical configuration (3R,4S,5S), which is inverted relative to the more common L-isomer. This structural fixedness makes it an essential starting material for the synthesis of unnatural L-sugars, L-iminosugars, and D-ascorbic acid (erythorbic acid), as well as a specialized hydrogen-bond donor in the formulation of room-temperature chiral deep eutectic solvents (DES) [2].

Substituting D-gulono-1,4-lactone with its natural enantiomer (L-gulono-1,4-lactone) or cheaper structural analogs like D-glucurono-6,3-lactone results in fundamental synthetic and biochemical failures [1]. In target-oriented synthesis, replacing the D-isomer with the L-isomer completely inverts the stereochemistry of the final product, yielding natural D-iminosugars instead of the targeted unnatural L-iminosugars [2]. Furthermore, in industrial antioxidant production, D-glucuronolactone cannot be directly oxidized to erythorbic acid; it requires a preliminary catalytic reduction step to achieve the gulonolactone oxidation state [3]. Biochemically, enzymes such as L-gulonolactone oxidase (GULO) are strictly stereoselective; substituting the D-isomer for the L-isomer drops enzymatic conversion to zero, making them entirely non-interchangeable in metabolic assays [4].

Stereospecific Yield in Unnatural Iminosugar Synthesis

D-Gulono-1,4-lactone serves as the exact chiral scaffold required for the synthesis of unnatural L-iminosugars. In a direct synthetic comparison, utilizing D-gulonolactone yields L-deoxymannojirimycin in a 25% overall yield across an 8-step sequence involving 5-azidolactone reduction. Conversely, starting with L-gulonolactone yields the naturally occurring D-deoxymannojirimycin[1]. This 100% inversion of final product stereochemistry relies entirely on the starting lactone enantiomer.

Evidence DimensionFinal product stereochemistry
Target Compound DataYields L-deoxymannojirimycin (unnatural enantiomer)
Comparator Or BaselineL-Gulono-1,4-lactone yields D-deoxymannojirimycin (natural enantiomer)
Quantified Difference100% inversion of target stereocenter configuration
Conditions8-step synthesis via delta-lactam formation

Buyers targeting unnatural L-iminosugars for glycosidase inhibitor research must procure the D-isomer, as the L-isomer will exclusively produce the incorrect natural enantiomer.

Direct Chemical Conversion to D-Ascorbic Acid (Erythorbic Acid)

For the industrial synthesis of D-ascorbic acid (erythorbic acid), D-gulono-1,4-lactone offers a highly streamlined processability profile compared to D-glucuronolactone. D-Gulonolactone requires only hydroxyl protection followed by direct oxidation and hydrolysis to yield the final antioxidant [1]. In contrast, D-glucurono-6,3-lactone requires an additional catalytic hydrogenation step to reduce the uronic acid to the gulonic acid oxidation state before lactonization and oxidation can occur.

Evidence DimensionRequired synthetic steps to reach D-ascorbic acid
Target Compound Data0 reduction steps required prior to oxidation
Comparator Or BaselineD-Glucurono-6,3-lactone requires 1 high-pressure catalytic hydrogenation step
Quantified DifferenceElimination of 1 major industrial reduction step
ConditionsChemical oxidation of partially protected 1,4-lactones

Procuring D-gulonolactone streamlines the industrial synthesis of erythorbic acid by bypassing the complex hydrogenation required when starting from D-glucuronolactone.

Melting Point Depression in Deep Eutectic Solvent (DES) Formulation

D-Gulono-1,4-lactone acts as a highly effective hydrogen-bond donor in the formulation of chiral Deep Eutectic Solvents (DES). While pure D-gulonolactone is a highly crystalline solid with a melting point of 185–186°C, mixing it with choline chloride (ChCl) at a 1:1 or 1:2 molar ratio results in massive melting point depression, forming a stable liquid at room temperature (<25°C) [1]. This thermal behavior mirrors L-gulonolactone but provides an inverted chiral environment for solvent applications.

Evidence DimensionMelting point of pure lactone vs. DES mixture
Target Compound DataDES mixture (1:1 with ChCl) is liquid at <25°C
Comparator Or BaselinePure D-Gulono-1,4-lactone melts at 185–186°C
Quantified Difference>160°C reduction in melting point
Conditions1:1 or 1:2 molar ratios of lactone to Choline Chloride stored at room temperature

This massive thermal depression allows researchers to utilize D-gulonolactone as a liquid chiral solvent at room temperature without risking thermal degradation of the lactone ring.

Enzymatic Stereoselectivity in Oxidase Assays

In biochemical assays evaluating vitamin C biosynthesis, L-gulonolactone oxidase (GULO) exhibits strict enantiomeric specificity. When evaluated against the purified enzyme, L-gulono-1,4-lactone acts as the primary substrate with 100% relative activity (Km ~ 24 mM). In stark contrast, D-gulono-1,4-lactone exhibits 0% relative activity, acting instead as a competitive inhibitor or non-substrate[1].

Evidence DimensionSubstrate conversion rate by L-gulonolactone oxidase
Target Compound Data0% relative activity
Comparator Or BaselineL-Gulono-1,4-lactone exhibits 100% relative activity
Quantified DifferenceAbsolute (100%) loss of substrate activity
ConditionsIn vitro enzymatic assay using purified L-gulonolactone oxidase at pH 7.0 and 45°C

D-gulonolactone is an essential procurement item for biochemical labs needing a strict negative control or competitive inhibitor to validate GULO assay specificity.

Synthesis of L-Iminosugars

Ideal starting material for the multi-step synthesis of unnatural glycosidase inhibitors, such as L-deoxymannojirimycin and 6-epicastanospermine, where the D-enantiomeric scaffold is strictly required [1].

Erythorbic Acid Production

Highly efficient precursor for the chemical synthesis of D-ascorbic acid (erythorbic acid), serving as a direct oxidation target without the need for prior reduction steps [2].

Chiral Deep Eutectic Solvents (DES)

Excellent hydrogen-bond donor for formulating room-temperature, bio-based chiral solvents with choline chloride, useful in green chemistry extractions and asymmetric synthesis [3].

Biochemical Assay Controls

Critical negative control reagent in metabolic studies involving the vitamin C biosynthesis pathway, specifically for validating the stereospecificity of L-gulonolactone oxidase and dehydrogenase enzymes[4].

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 Da

Monoisotopic Mass

178.04773803 Da

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Other CAS

6322-07-2

Wikipedia

Gulono-1,4-lactone

General Manufacturing Information

D-Galactonic acid, .gamma.-lactone: INACTIVE

Dates

Last modified: 08-15-2023

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